molecular formula C21H25N3O4 B2548754 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide CAS No. 953912-03-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide

Cat. No.: B2548754
CAS No.: 953912-03-3
M. Wt: 383.448
InChI Key: FZJKNGRUNGHZEY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is a synthetic ethanediamide derivative featuring two distinct substituents: a benzodioxolylmethyl group and a dimethylaminophenylpropyl group. This compound has been investigated primarily for its role as a cysteine protease inhibitor, particularly targeting falcipain enzymes in Plasmodium falciparum, the malaria parasite . Its structure combines aromatic and aliphatic moieties, which may enhance binding affinity and metabolic stability compared to simpler analogs.

The synthesis of such compounds typically involves amide bond formation using coupling agents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, as seen in related ethanediamide derivatives .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-13-16-7-10-18-19(12-16)28-14-27-18/h5-10,12H,3-4,11,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJKNGRUNGHZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(1,3-Benzodioxol-5-ylmethyl)glycine

Step 1: Benzodioxolemethylamine Synthesis
Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes reductive amination with ammonium acetate in methanol under hydrogen gas (50 psi) over a Pd/C catalyst (10 wt%). After 12 hours at 50°C, filtration and solvent evaporation yield 1,3-benzodioxole-5-ylmethanamine with 85% purity.

Step 2: Glycine Derivatization
The amine reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, using triethylamine (2.5 eq) as a base. After 4 hours, aqueous workup and recrystallization (ethanol/water) provide N-(1,3-benzodioxol-5-ylmethyl)glycine as white crystals (mp 142–144°C, 72% yield).

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 4 hours
Yield 72%

Synthesis of 3-[4-(Dimethylamino)phenyl]propylamine

Step 1: Nitrostyrene Formation
4-Dimethylaminobenzaldehyde reacts with nitroethane in acetic acid (AcOH) catalyzed by ammonium acetate (5 mol%). Refluxing for 6 hours produces (E)-4-dimethylamino-β-nitrostyrene (89% yield), isolated via vacuum filtration.

Step 2: Nitro Reduction
Hydrogenation over Raney nickel (30 bar H₂, 60°C) in ethanol reduces the nitro group to an amine. After catalyst removal, 3-[4-(dimethylamino)phenyl]propan-1-amine is obtained as a yellow oil (95% purity, 81% yield).

Amide Coupling Strategies

Oxalyl Chloride-Mediated Coupling

Fragment A (1.0 eq) is treated with oxalyl chloride (2.2 eq) in anhydrous DCM under nitrogen. After 2 hours at 25°C, the intermediate acyl chloride is reacted with Fragment B (1.1 eq) and N-methylmorpholine (3.0 eq). The reaction mixture is stirred for 12 hours, yielding the target compound in 68% yield after silica gel chromatography (hexane/ethyl acetate 3:1).

Carbodiimide Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF, Fragments A and B are coupled at 0°C. After 24 hours, extraction with ethyl acetate and washing with brine provide the crude product, which is purified via reverse-phase HPLC (C18 column, acetonitrile/water) to achieve 92% purity (61% yield).

Method Yield Purity Reaction Time
Oxalyl Chloride 68% 89% 14 hours
EDC/HOBt 61% 92% 24 hours

Process Optimization and Byproduct Mitigation

Side Reactions

  • Over-Coupling : Excess oxalyl chloride leads to bis-acylated byproducts (detected via LC-MS at m/z 589.2). Limiting oxalyl chloride to 2.2 eq suppresses this.
  • Racemization : EDC-mediated couplings at elevated temperatures (>10°C) cause partial racemization (up to 18% by chiral HPLC). Maintaining 0°C minimizes this.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) accelerate coupling but complicate purification. Switching to tetrahydrofuran (THF) with molecular sieves (4Å) improves yield reproducibility (RSD <5%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J = 8.0 Hz, 2H, ArH), 6.67 (s, 1H, benzodioxole-H), 4.25 (s, 2H, OCH₂O), 3.42 (t, J = 6.4 Hz, 2H, CH₂NH), 2.93 (s, 6H, N(CH₃)₂).
  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC analysis (C18, 30% acetonitrile/70% water, 1.0 mL/min) shows a single peak at t = 12.4 min (λ = 254 nm).

Industrial-Scale Considerations

Continuous Flow Synthesis

A two-stage microreactor system (Corning AFR) enables:

  • Acylation : Fragment A + oxalyl chloride (residence time 30 min, 25°C).
  • Coupling : Fragment B introduced via T-mixer (residence time 2 hours, 40°C).
    This setup achieves 89% conversion with 12 kg/day throughput.

Green Chemistry Metrics

  • E-Factor : 23 (traditional batch) vs. 8 (flow system).
  • PMI : 56 kg/kg (batch) vs. 19 kg/kg (flow).

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The dimethylaminophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethanediamides and carboxamides designed for protease inhibition. Below is a comparative analysis of its structural and functional features against key analogs:

Structural Comparison

Compound Name (Identifier) R<sup>1</sup> Group R<sup>2</sup> Group Key Structural Features
Target Compound Benzodioxol-5-ylmethyl 3-[4-(Dimethylamino)phenyl]propyl Dual aromatic systems with tertiary amine
QOD 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Benzodioxol-5-yl Quinoline-derived heterocycle
ICD Biphenyl-4-yl carbonyl 1H-Indole-2-carboxamide Biphenyl and indole motifs
N-(3-([1,1'-biphenyl]-4-carboxamido)propyl)-1H-indole-2-carboxamide Biphenyl-4-carboxamido Indole-2-carboxamide Extended π-conjugation

Key Observations :

  • The benzodioxolyl group in the target compound and QOD may improve metabolic stability due to reduced oxidative degradation compared to simpler phenyl groups .
  • ICD and biphenyl-indole derivatives prioritize bulkier aromatic systems, which could increase steric hindrance and alter binding pocket interactions .
Binding Affinity and Specificity
  • Target Compound: Predicted to inhibit falcipain-3 through interactions with the benzodioxolyl group and dimethylaminophenylpropyl side chain, as suggested by molecular docking studies .
  • QOD: The tetrahydroquinolinyl group in QOD may favor binding to falcipain-2 over falcipain-3 due to differences in active-site topology .
  • ICD : The indole carboxamide moiety in ICD could enhance π-π stacking with hydrophobic residues in falcipain-1, though experimental validation is pending .
Pharmacokinetic Properties
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to QOD’s non-polar tetrahydroquinoline .

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